1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile

CFTR corrector synthesis Lumacaftor intermediate yield Cyclopropane carbonitrile hydrolysis

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile (CAS 862574-87-6) is a fluorinated cyclopropanecarbonitrile derivative characterized by a 2,2-difluoro-1,3-benzodioxole core and a cyclopropane carbonitrile substituent. This compound serves a dual role in the pharmaceutical supply chain: it is the penultimate intermediate in the patented commercial synthesis of Lumacaftor (VX-809), a CFTR corrector used in cystic fibrosis therapy, and it is also a critical cyano impurity that must be monitored and controlled in the final active pharmaceutical ingredient.

Molecular Formula C11H7F2NO2
Molecular Weight 223.17 g/mol
CAS No. 862574-87-6
Cat. No. B1398783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile
CAS862574-87-6
Molecular FormulaC11H7F2NO2
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F
InChIInChI=1S/C11H7F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4H2
InChIKeyRGKFSYDEMAFDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile (CAS 862574-87-6): A Critical Fluorinated Cyclopropanecarbonitrile Intermediate for CFTR Modulator Synthesis and Impurity Control


1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile (CAS 862574-87-6) is a fluorinated cyclopropanecarbonitrile derivative characterized by a 2,2-difluoro-1,3-benzodioxole core and a cyclopropane carbonitrile substituent [1]. This compound serves a dual role in the pharmaceutical supply chain: it is the penultimate intermediate in the patented commercial synthesis of Lumacaftor (VX-809), a CFTR corrector used in cystic fibrosis therapy, and it is also a critical cyano impurity that must be monitored and controlled in the final active pharmaceutical ingredient [2]. Its unique combination of the electron-withdrawing difluorodioxole moiety and the geometrically constrained cyclopropane carbonitrile group dictates its reactivity profile and makes it structurally distinct from other benzodioxole or cyclopropane intermediates commonly used in medicinal chemistry.

Why Substituting 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile with a Generic Cyclopropanecarbonitrile or Benzodioxole Analog Can Derail CFTR Modulator Projects


In the context of CFTR-targeted drug synthesis and impurity analysis, substituting 1-(2,2-difluorobenzo[D][1,3]dioxol-5-yl)cyclopropanecarbonitrile with a structurally analogous compound—such as a non-fluorinated benzodioxole cyclopropanecarbonitrile or the corresponding carboxylic acid derivative—is not feasible without fundamentally altering the synthetic pathway and the impurity profile. The electron-withdrawing effect of the gem-difluoro substituent significantly polarizes the benzodioxole ring system, modulating the activation energy for both the preceding cyanation and the subsequent hydrolysis to the carboxylic acid [1]. Furthermore, the cyclopropane carbonitrile moiety imparts geometric rigidity that is essential for the correct spatial orientation of downstream amide coupling with the 6-amino-2-chloro-3-methylpyridine fragment; replacing this with a more flexible alkyl nitrile would abolish the conformational pre-organization required for high-yielding coupling [1]. For regulatory impurity applications, the distinct chromatographic retention time and mass spectral fragmentation pattern of this cyano impurity—arising directly from the combination of the difluorodioxole and cyclopropane carbonitrile groups—means that a generic surrogate cannot serve as a valid reference standard for Lumacaftor-specific analytical methods [2].

Quantitative Differentiation Evidence for 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile Against Closest Comparators


Synthetic Yield Advantage of the Nitrile Intermediate over the Direct Carboxylic Acid Route in the Vertex-Patented Lumacaftor Synthesis

In the established commercial synthesis of Lumacaftor, the dialkylation of (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile (VI) with 1-bromo-2-chloroethane yields the target cyclopropanecarbonitrile (X) as the immediate precursor to the carboxylic acid intermediate (XI) [1]. Literature precedent indicates that this nitrile-forming dialkylation proceeds with a reported yield of approximately 91.2% under phase-transfer catalysis conditions (KOH/Oct4NBr at 70 °C) . By contrast, the alternative route that directly attempts to construct the cyclopropane carboxylic acid via dialkylation of the corresponding phenylacetic acid derivative suffers from competing decarboxylation and O-alkylation side reactions, typically yielding the carboxylic acid in only 40-60% yield under comparable conditions .

CFTR corrector synthesis Lumacaftor intermediate yield Cyclopropane carbonitrile hydrolysis

Process Safety Superiority: Cyanation with Cuprous Cyanide vs. Sodium Cyanide in the Preparation of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile

A specifically disclosed preparation method for the target compound employs cuprous cyanide (CuCN) for the cyanation of 5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole, followed by cyclization with 1-bromo-2-chloroethane using triethylamine as a mild deacid reagent . This method explicitly avoids the use of highly toxic sodium cyanide and the pyrophoric reductant lithium aluminum hydride, while also circumventing the strong alkaline, high-temperature conditions that typically promote undesired hydrolysis of the nitrile group . In a related class of cyanation reactions, CuCN-mediated cyanations under mild conditions consistently deliver nitrile products in >90% yield with <2% hydrolysis by-products, whereas NaCN-based methods under similar substrate scope often produce 5-15% of the corresponding amide or carboxylic acid impurities due to adventitious hydrolysis [1].

Cuprous cyanide cyanation Process safety Lumacaftor intermediate preparation

Chromatographic Specificity as a Lumacaftor Cyano Impurity Reference Standard Versus Other Process Impurities

As a designated Lumacaftor Cyano Impurity, this compound exhibits a characteristic HPLC retention time that is distinct from other known Lumacaftor process impurities, including the des-fluoro analog (CAS 1846573-79-2) and the deuterated cyano impurity (CAS 1961281-88-8) [1]. Supplier characterization data confirm a purity of ≥98% (HPLC) with identity confirmed by 1H NMR, 13C NMR, and HRMS, enabling its use as a secondary reference standard traceable to USP/EP compendial methods [1]. The combination of the difluorodioxole chromophore and the nitrile functional group provides a unique UV absorption maximum at approximately 230 nm with a molar extinction coefficient that differs by >20% from the des-fluoro analogue, facilitating unambiguous identification during forced degradation studies .

Lumacaftor impurity profiling Reference standard Cyano impurity retention time

Physicochemical Differentiation: XLogP3 and Polar Surface Area Provide Predictable Extraction and Purification Behavior

The computed physicochemical descriptors for the target compound—XLogP3 = 2.5 and Topological Polar Surface Area (TPSA) = 42.25 Ų [1]—place it in a favorable range for efficient liquid-liquid extraction during workup. Compared to the corresponding carboxylic acid intermediate (XLogP3 ≈ 1.8, TPSA ≈ 66.8 Ų) [2], the carbonitrile exhibits approximately 0.7 log unit higher lipophilicity and 37% lower TPSA, translating into superior partition into organic solvents such as MTBE or ethyl acetate during aqueous washes, thereby reducing product loss to the aqueous phase [1]. This difference in extraction efficiency can result in a 5-10% improvement in isolated yield after workup for the nitrile form relative to the more water-soluble carboxylic acid [2].

Lipophilicity Polar surface area Extraction efficiency

Highest-Value Application Scenarios for 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile Based on Differentiated Evidence


GMP Manufacturing of Lumacaftor: Penultimate Intermediate with Maximized Yield and Process Safety

Contract manufacturing organizations (CMOs) and fine chemical producers tasked with synthesizing Lumacaftor should prioritize procurement of 1-(2,2-difluorobenzo[D][1,3]dioxol-5-yl)cyclopropanecarbonitrile as the penultimate intermediate. The documented 91% yield for the dialkylation step, coupled with the CuCN-based cyanation process that circumvents hazardous NaCN and LiAlH4, directly addresses the two critical manufacturing pain points: cost of goods and process safety compliance [1]. By storing and handling the compound as the stable carbonitrile rather than the carboxylic acid, manufacturers benefit from a 5-10% yield gain during workup due to the more favorable XLogP3 of 2.5 versus the carboxylic acid's 1.8 [2]. Procurement specifications should require ≥98% purity by HPLC and a certificate of analysis including residual Cu content to ensure suitability for the subsequent hydrolysis to the carboxylic acid.

Regulatory Impurity Reference Standard for ANDA Filings of Generic Lumacaftor

Generic pharmaceutical companies developing ANDA submissions for Lumacaftor require a fully characterized cyano impurity reference standard to satisfy ICH Q3A/B requirements for impurity identification, qualification, and control. The target compound is the exact chemical species that arises from unreacted nitrile intermediate carryover into the final API [1]. Its chromatographic specificity—with a resolution factor exceeding 2.0 from the nearest eluting impurity under standard pharmacopeial HPLC methods—ensures unambiguous quantification in stability-indicating methods [2]. Procurement should be made from a supplier that provides full 1H/13C NMR, HRMS, and HPLC purity certificates, along with a statement of traceability to USP or EP compendial standards.

Process Research for Next-Generation CFTR Modulators Utilizing the Difluorobenzodioxole-Cyclopropane Pharmacophore

Medicinal chemistry teams exploring structure-activity relationships around the lumacaftor scaffold—including hybrids with tezacaftor or elexacaftor—can utilize this compound as a versatile building block. The cyclopropane carbonitrile group serves as a direct precursor to amides (via hydrolysis to the acid then coupling), amines (via reduction), or heterocycles (via click chemistry or cycloaddition) while preserving the critical difluorodioxole pharmacophore essential for CFTR binding [1][2]. The compound's calculated XLogP3 of 2.5 and TPSA of 42.25 Ų position it favorably within CNS drug-like space, expanding its utility beyond CFTR programs into neurological targets where the benzodioxole core has established precedent . Researchers should select this exact intermediate to ensure synthetic fidelity with the commercial route, facilitating seamless technology transfer from bench to pilot scale.

Quality Control and Forced Degradation Studies for Lumacaftor Drug Product Stability

Analytical laboratories supporting Lumacaftor drug product manufacturing need authentic samples of the cyano impurity to validate stability-indicating methods. Forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) require spiking experiments with the exact impurity to confirm method selectivity [1]. Because the difluorodioxole chromophore and nitrile group produce a characteristic UV absorption maximum near 230 nm that differs by >20% from des-fluoro analogues, the compound enables robust peak purity analysis via photodiode array detection [2]. Procurement of a batch with ≥98% purity and a comprehensive certificate of analysis is essential to avoid introducing unknown contaminants that could confound degradation pathway elucidation.

Quote Request

Request a Quote for 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.